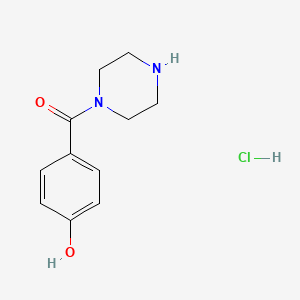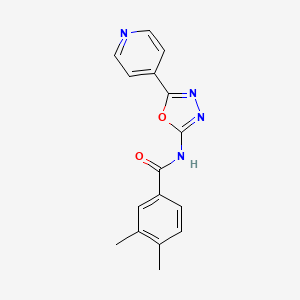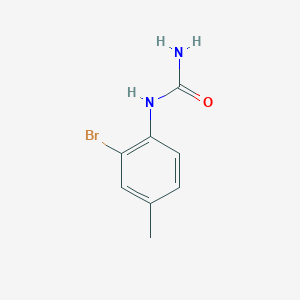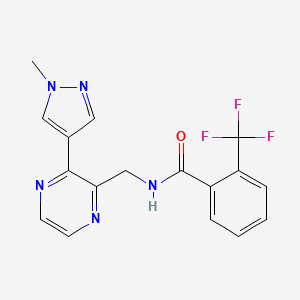
4-(Piperazin-1-ylcarbonyl)phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Piperazin-1-ylcarbonyl)phenol hydrochloride (4-PCP-HCl) is a novel organic compound that has been studied for its potential applications in a variety of scientific fields. It is a white, crystalline powder that is soluble in water, and it has a molecular formula of C10H14N2O2·HCl. 4-PCP-HCl has been studied for its potential applications in synthetic organic chemistry, biochemistry, and pharmacology. In
Applications De Recherche Scientifique
4-(Piperazin-1-ylcarbonyl)phenol hydrochloride has been studied for its potential applications in a variety of scientific fields, including synthetic organic chemistry, biochemistry, and pharmacology. In synthetic organic chemistry, this compound has been used as a useful intermediate in the synthesis of a variety of organic compounds. In biochemistry, this compound has been studied for its potential use as a biochemical reagent. In pharmacology, this compound has been studied for its potential use as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride is not yet fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes involved in inflammation. In particular, this compound may inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may have anti-inflammatory and analgesic effects. In addition, this compound may also have anti-tumor effects, as it has been shown to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride in laboratory experiments is its stability in aqueous solutions. This compound is also relatively inexpensive and easy to obtain. However, the main limitation of using this compound in laboratory experiments is its low solubility in organic solvents.
Orientations Futures
The potential applications of 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride are still being explored. Future research should focus on elucidating the exact mechanism of action of this compound and further exploring its anti-inflammatory, analgesic, and anti-tumor effects. In addition, further research should also focus on improving the solubility of this compound in organic solvents, as this could potentially make it more useful for laboratory experiments.
Méthodes De Synthèse
4-(Piperazin-1-ylcarbonyl)phenol hydrochloride can be synthesized through a two-step procedure. The first step involves the reaction of 4-nitrophenol and piperazine to form 4-(piperazin-1-ylcarbonyl)phenol. This reaction is catalyzed by a base, such as sodium hydroxide, and is typically performed at a temperature of 60°C. The second step involves the reaction of 4-(piperazin-1-ylcarbonyl)phenol with hydrochloric acid to form this compound. This reaction is typically performed at room temperature.
Propriétés
IUPAC Name |
(4-hydroxyphenyl)-piperazin-1-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-10-3-1-9(2-4-10)11(15)13-7-5-12-6-8-13;/h1-4,12,14H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPKAZCIHAEANI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(2-Methoxyethoxy)pyridazin-3-yl]methanamine dihydrochloride](/img/structure/B2949511.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-bromobenzamide hydrochloride](/img/structure/B2949513.png)
![8-(4-benzylpiperidin-1-yl)-7-(2-{[8-(4-benzylpiperidin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2949517.png)
![5-nitro-N-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2949518.png)


![3-Cyclopropyl-5-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2949525.png)

![2-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2949529.png)
![5-(4-fluorophenyl)-6-methyl-2-(1H-pyrrol-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2949530.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2949533.png)
![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone](/img/structure/B2949534.png)